molecular formula C17H26O B12684244 2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol CAS No. 72927-83-4

2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol

Katalognummer: B12684244
CAS-Nummer: 72927-83-4
Molekulargewicht: 246.4 g/mol
InChI-Schlüssel: MIKVEOSHCZRIAT-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol is an organic compound with the molecular formula C17H26O This compound belongs to the class of secondary alcohols and is characterized by its unique structure, which includes a pentamethyl-substituted indene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indene moiety, which is then subjected to methylation to introduce the pentamethyl groups.

    Hydroxylation: The hydroxyl group is introduced at the appropriate position on the indene ring through a hydroxylation reaction.

    Final Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: The use of specific catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution Reactions: Substitution reactions may involve reagents such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways: Influencing various biochemical pathways, such as signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

72927-83-4

Molekularformel

C17H26O

Molekulargewicht

246.4 g/mol

IUPAC-Name

2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol

InChI

InChI=1S/C17H26O/c1-11-15(2,3)13-9-8-12(17(6,7)18)10-14(13)16(11,4)5/h8-11,18H,1-7H3/t11-/m0/s1

InChI-Schlüssel

MIKVEOSHCZRIAT-NSHDSACASA-N

Isomerische SMILES

C[C@H]1C(C2=C(C1(C)C)C=C(C=C2)C(C)(C)O)(C)C

Kanonische SMILES

CC1C(C2=C(C1(C)C)C=C(C=C2)C(C)(C)O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.